[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate
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Overview
Description
1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a diphenylpropanone structure. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one involves large-scale synthesis using similar reaction routes. The process is optimized for high yield and purity, often involving the use of advanced equipment and techniques to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. For example, it may inhibit certain enzymes or receptors, resulting in altered biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylprop-2-en-1-one: A similar compound with a different structural arrangement.
N,N-Dimethyl-1,3-diaminopropane: Another compound with a dimethylamino group attached to a different carbon framework.
Uniqueness
1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group with a diphenylpropanone structure makes it valuable for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H23NO2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[[3-(dimethylamino)phenyl]-diphenylmethyl] acetate |
InChI |
InChI=1S/C23H23NO2/c1-18(25)26-23(19-11-6-4-7-12-19,20-13-8-5-9-14-20)21-15-10-16-22(17-21)24(2)3/h4-17H,1-3H3 |
InChI Key |
DONWCGZYFYPLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC(=CC=C3)N(C)C |
Origin of Product |
United States |
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